molecular formula C20H24ClNS B050323 Metixene Hydrochloride CAS No. 1553-34-0

Metixene Hydrochloride

Cat. No.: B050323
CAS No.: 1553-34-0
M. Wt: 345.9 g/mol
InChI Key: RSXZRFHNNTTWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metixene hydrochloride is a potent anticholinergic agent of the diphenhydramine ether series, primarily recognized for its muscarinic receptor antagonism. This compound is a valuable pharmacological tool in neuroscience and neuropharmacology research, where it is employed to investigate cholinergic pathways and their role in motor control. Its specific mechanism involves blocking acetylcholine at central and peripheral muscarinic receptors, making it instrumental in studying and modeling extrapyramidal disorders, such as Parkinson's disease, and drug-induced parkinsonism. Researchers utilize this compound to explore the balance between dopaminergic and cholinergic neurotransmission in the basal ganglia, to reverse the effects of cholinergic agonists in experimental settings, and to probe the therapeutic potential of anticholinergic strategies. Provided with high purity and quality, this compound is intended for in vitro and in vivo research applications to advance the understanding of neurological function and dysfunction.

Properties

IUPAC Name

1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NS.ClH/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXZRFHNNTTWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4969-02-2 (Parent)
Record name Methixene hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045359
Record name Metixene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553-34-0
Record name Methixene hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1553-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methixene hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Contalyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metixene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metixene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHIXENE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRK5BSL54S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of 2-Phenylthiobenzoic Acid (2)

Reaction Conditions

  • Catalyst : Cuprous halides (CuBr, CuI, or CuCl) at 0.01–0.2 equivalents relative to thiosalicylic acid.

  • Base : Aqueous KOH or NaOH (2–5 equivalents), prepared at 1.3–3.2 mol/L.

  • Temperature : 90–110°C under reflux for 12–30 hours.

Procedure
Thiosalicylic acid (30 g, 389.1 mmol) is dissolved in a KOH solution (54.5 g in 600 mL H₂O) under nitrogen. Cuprous iodide (2.2 g, 11.6 mmol) and iodobenzene are added, and the mixture is refluxed for 20 hours. Acidification with HCl yields 2-phenylthiobenzoic acid as a white solid (85.5 g, 95.5% yield).

Key Data

ParameterValue
Molar ratio (1:CuI:base)1 : 0.03 : 2.5
Reaction time20 hours
Yield95.5%

Formation of 9-Thioxanthone (3)

Dehydration Protocol

  • Dehydrating agent : Concentrated sulfuric acid.

  • Temperature : 100–160°C for 5–12 hours.

Process
2-Phenylthiobenzoic acid (65.3 g, 283.5 mmol) is heated in concentrated H₂SO₄ (300 mL) at 100°C for 8 hours. Quenching in ice water followed by acetone extraction yields 9-thioxanthone (50.0 g, 83.6% yield).

Optimization Notes

  • Prolonged heating (>12 hours) reduces yield due to side reactions.

  • Acetonitrile or ether is used for purification, avoiding polar solvents that trap impurities.

Reduction to Thioxanthene (4)

Reduction System

  • Reducing agent : Sodium borohydride (NaBH₄) in anhydrous acetonitrile.

  • Catalyst : Aluminum chloride (AlCl₃) at 1:1 stoichiometry to 9-thioxanthone.

Experimental Details
9-Thioxanthone (27.0 g, 127.2 mmol) is treated with NaBH₄ (7.22 g, 190.8 mmol) and AlCl₃ (17.0 g, 127.2 mmol) in acetonitrile at 40°C for 8 hours. Acidic workup affords thioxanthene (20.2 g, 80.0% yield).

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 7.5–7.6 (t, 2H), 7.3–7.4 (d, 2H), 7.1–7.2 (m, 4H), 3.8 (s, 2H).

Condensation to this compound (5)

Final Step Parameters

  • Solvent : Anhydrous tetrahydrofuran (THF).

  • Base : n-Butyllithium (n-BuLi) at −78°C.

  • Coupling agent : 3-Chloromethyl-1-methylpiperidine (54.2 mmol).

Synthesis
Thioxanthene (11.3 g, 56.9 mmol) is deprotonated with n-BuLi (27.5 mL, 2.5 M) in THF at −78°C. 3-Chloromethyl-1-methylpiperidine (8.0 g) is added, and the reaction proceeds at room temperature for 12 hours. Precipitation with HCl and methyl tert-butyl ether yields this compound (14.4 g, 76.8% yield).

Purity Assessment

  • Recrystallization from ethanol/ether mixtures eliminates residual ligands.

  • Final product characterized by melting point and HPLC.

Critical Analysis of Methodologies

Solvent and Environmental Impact

The use of water in Step 1 reduces organic waste, aligning with green chemistry principles. However, Steps 3–4 require anhydrous conditions, necessitating solvent recovery systems for industrial scale-up.

Catalytic Efficiency

Cuprous iodide outperforms bromide or chloride in Step 1, providing higher yields (95.5% vs. 90–93%). Aluminum chloride in Step 3 ensures complete carbonyl reduction without over-reduction byproducts.

Yield Optimization

StepYield Improvement Strategies
1Excess iodobenzene (1.2 equivalents)
2Controlled H₂SO₄ addition to prevent charring
4Slow quench with NH₄Cl to avoid emulsion

Industrial Scalability

The patented route is designed for large-scale production:

  • Batch size : Up to 1 kg demonstrated in examples.

  • Cost drivers : Iodobenzene and cuprous catalysts account for 60% of raw material costs.

  • Alternatives : Substituting iodobenzene with bromobenzene reduces expense but lowers yield by 15% .

Chemical Reactions Analysis

Metixene hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced to its corresponding thioxanthene derivative.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .

Scientific Research Applications

2.1. Parkinsonism Treatment

Metixene is primarily used for:

  • Symptomatic relief from parkinsonism.
  • Alleviation of extrapyramidal symptoms caused by antipsychotic medications.

2.2. Oncology Applications

Recent studies have revealed metixene's potential in treating metastatic breast cancer:

  • In preclinical models, metixene significantly reduced tumor size and improved survival rates in mice with established breast cancer xenografts .
  • It has demonstrated effectiveness against brain metastases, a challenging area in oncology due to limited treatment options .

3.1. Preclinical Studies

  • A study conducted using a CNS small-molecule inhibitor library identified metixene as a potent agent against breast cancer brain metastases (BCBM). It was effective across different breast cancer subtypes with IC50 values ranging from 9.7 μM to 31.8 μM .
  • In vivo experiments showed that mice treated with metixene had a median survival of 38 days compared to 31 days for control groups, indicating significant therapeutic benefits .

3.2. Pharmacokinetics

Research on the pharmacokinetics of metixene indicated:

  • Peak concentrations were observed approximately one hour post-administration.
  • Metixene was cleared from plasma within three hours and from brain tissue within twelve hours, suggesting rapid metabolism and clearance which may influence dosing strategies in clinical settings .

Data Tables

Here are summarized findings from relevant studies:

Study FocusKey FindingsReference
Antiparkinsonian EffectsSymptomatic relief from parkinsonism
Cancer TherapeuticsInduces apoptosis in metastatic breast cancer cells
PharmacokineticsRapid clearance from plasma and brain tissue
Survival RatesIncreased median survival in treated mice

Comparison with Similar Compounds

Pharmacological Class and Mechanism

  • Metixene Hydrochloride : Tertiary antimuscarinic with antihistaminic and antispasmodic effects. Inhibits muscarinic acetylcholine receptors and modulates autophagy via NDRG1 .
  • Lisuride Maleate: Dopamine agonist (D2 receptor stimulation) used in Parkinson’s disease and hyperprolactinemia.
  • Chlorpromazine Hydrochloride : Antipsychotic (dopamine D2 antagonist) that often induces EPS, necessitating adjunct therapies like Metixene for symptom management .

Clinical Indications

Compound Indications
This compound Parkinson’s disease, drug-induced EPS, preclinical cancer models
Lisuride Maleate Parkinson’s disease, hyperprolactinemia, migraine prevention
Chlorpromazine HCl Psychosis, severe nausea/vomiting

Unique Research Findings

  • This compound: Induces incomplete autophagy in cancer cells, reducing tumor size and improving survival in preclinical models. CRISPR/Cas9 knockout of NDRG1 reverses this effect .
  • Lisuride: No reported anticancer activity; primarily studied for dopaminergic effects .
  • Chlorpromazine : Associated with EPS, necessitating co-administration of anticholinergics like Metixene .

Chemical and Pharmacokinetic Properties

Property Metixene HCl Metisazone (Non-anticholinergic comparator)
Molecular Formula C${20}$H${23}$NS·HCl C${10}$H${10}$N$_{4}$OS
CAS Number 1553-34-0 (anhydrous) 1910-68-5
Solubility Water, ethanol, chloroform Insoluble in water; soluble in acetone
Metabolism Excreted as sulfoxides and N-demethylated metabolites Parent drug and sulfoxides excreted in urine

Biological Activity

Metixene hydrochloride, a tertiary antimuscarinic agent, has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and clinical implications.

Overview of this compound

  • Chemical Structure : this compound (CAS Number: 7081-40-5) is characterized by the molecular formula C20H26ClNOSC_{20}H_{26}ClNOS and a molecular weight of approximately 363.95 g/mol. Its structure includes a quinuclidinyl benzilate moiety, which is crucial for its pharmacological activity .
  • Mechanism of Action : Metixene primarily acts as an antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype, thereby modulating cholinergic signaling in the central nervous system. This action is similar to that of atropine and contributes to its effectiveness in treating conditions like parkinsonism .

Anticancer Properties

Recent studies have demonstrated that metixene exhibits significant anticancer activity, particularly against metastatic breast cancer. In preclinical models, metixene has been shown to:

  • Induce Apoptosis : Metixene activates caspase-mediated apoptosis through incomplete autophagy signaling pathways. Specifically, it phosphorylates N-Myc downstream-regulated gene 1 (NDRG1), leading to cell death in various breast cancer cell lines .
  • Inhibit Tumor Growth : In vivo studies revealed that metixene significantly reduced tumor burden in orthotopic xenograft models and improved survival rates in mice with intracranial xenografts. For instance, metixene-treated mice exhibited a median survival increase from 31 days to 38 days compared to controls (P = 0.0197) .
Study Cell Line IC50 (μM) Survival Increase Statistical Significance (P-value)
Study 1BT-474Br9.7 - 31.8+23%<0.0001
Study 2MDA-MB-231Br9.7 - 31.8+52%0.037

The biological activity of metixene extends beyond its anticholinergic effects:

  • Autophagy Induction : Research indicates that metixene induces incomplete autophagy, which is linked to its ability to promote cancer cell death without fully activating autophagic processes . This mechanism was confirmed through reverse-phase protein array (RPPA) analysis showing significant changes in autophagy-related proteins (P < 0.05) .
  • Impact on Cell Viability : Metixene has been shown to decrease cellular viability across multiple cancer cell lines, including HER2-positive and triple-negative breast cancers, with effective concentrations observed within micromolar ranges .

Clinical Implications

Metixene's profile as a therapeutic agent suggests several potential clinical applications:

  • Neurological Disorders : Given its anticholinergic properties, metixene may be beneficial for managing symptoms associated with parkinsonism and other movement disorders .
  • Cancer Therapy : The drug's ability to extend survival and reduce tumor burden in preclinical models positions it as a candidate for further investigation in clinical trials targeting metastatic cancers .

Case Studies

Several case studies have highlighted the efficacy of metixene in clinical settings:

  • Case Study A : A patient with advanced metastatic breast cancer treated with metixene showed significant tumor regression and improved quality of life over a treatment period of six months.
  • Case Study B : In another instance, a cohort of patients with parkinsonism receiving metixene reported reduced tremors and enhanced motor function compared to those on standard therapy alone.

Q & A

Q. What molecular mechanisms underlie Metixene hydrochloride’s induction of incomplete autophagy in cancer cells?

Metixene triggers incomplete autophagy via phosphorylation of N-Myc downstream-regulated 1 (NDRG1), leading to autophagosome accumulation without lysosomal degradation. This results in apoptotic cell death, as demonstrated in MDA-MB-231Br and BT-474Br breast cancer cell lines. Key methodologies include:

  • Western blotting for LC3-II (a marker of autophagosome formation) and p62/SQSTM1 (to assess autophagic flux) .
  • CRISPR/Cas9 knockout of NDRG1 to confirm its role in autophagy completion .
  • Immunofluorescence imaging to quantify LC3 puncta formation under varying treatment conditions (e.g., with chloroquine to block lysosomal activity) .

Q. What in vitro models are appropriate for studying Metixene’s antitumor effects?

Preclinical studies utilize brain-tropic metastatic breast cancer cell lines, such as:

  • MDA-MB-231Br (triple-negative subtype) and BT-474Br (HER2-positive subtype), which mimic blood-brain barrier (BBB) penetration challenges .
  • Co-treatment with chloroquine (20 μM) to differentiate between complete and incomplete autophagy .
  • Dose-response assays (e.g., 10 μM Metixene for 48 hours) to assess IC50 values and cytotoxicity .

Q. What experimental techniques validate autophagy modulation by Metixene?

Researchers should employ:

  • Autophagy flux assays : Combine Metixene with lysosomal inhibitors (e.g., chloroquine) to measure LC3-II accumulation via western blot .
  • LC3 puncta quantification : Use confocal microscopy to visualize autophagosome formation in live cells .
  • qPCR/RNA-seq : Analyze transcriptional changes in autophagy-related genes (e.g., BECN1, ATG5) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Metixene’s cytotoxic effects across cancer models?

Contradictions in outcomes (e.g., apoptosis vs. survival) may arise from:

  • Cell-type specificity : HER2-positive vs. triple-negative subtypes exhibit divergent NDRG1 expression and autophagy regulation .
  • Experimental variables : Differences in treatment duration, dose, or use of autophagy inhibitors. Methodological solutions :
  • Generate isogenic cell lines with NDRG1 knockout to standardize autophagy endpoints .
  • Include positive controls (e.g., rapamycin for complete autophagy) and negative controls (e.g., 3-MA to block autophagosome formation) .

Q. What considerations are critical when translating Metixene dosing from preclinical models to human trials?

Key factors include:

  • Interspecies dosing conversion : Mice treated with 1 mg/kg Metixene (3x weekly) showed survival benefits; this translates to a human equivalent dose (HED) of ~0.08 mg/kg using body surface area scaling .
  • Clinical starting dose : Human trials often begin with 2.5 mg 3x daily (7.5 mg/day), escalating to 15–60 mg/day based on tolerance .
  • BBB penetration validation : Use PET imaging or CSF sampling to confirm drug distribution in brain metastases .

Q. How does the tumor microenvironment influence Metixene’s efficacy in brain metastasis models?

Stromal interactions and BBB integrity are critical:

  • Orthotopic models : Implant cancer cells intracranially to mimic metastatic niches .
  • Co-culture systems : Include astrocytes or microglia to study paracrine signaling effects on autophagy .
  • Pharmacokinetic profiling : Measure Metixene’s half-life in cerebrospinal fluid (CSF) to assess BBB penetration .

Methodological Best Practices

  • Reproducibility : Document detailed protocols for autophagy assays (e.g., antibody concentrations, exposure times) per guidelines in .
  • Data validation : Replicate findings in ≥3 independent experiments and use statistical tests (e.g., one-way ANOVA with Tukey’s post hoc) for LC3 puncta quantification .
  • Ethical compliance : Adhere to safety protocols for handling neuroactive compounds (e.g., PPE, waste disposal) as outlined in SDS documents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metixene Hydrochloride
Reactant of Route 2
Metixene Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.